molecular formula C12H14F3N3O3 B11790196 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11790196
M. Wt: 305.25 g/mol
InChI Key: XNLJOCVQCFXEPA-UHFFFAOYSA-N
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Description

1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a piperidine ring

Preparation Methods

The synthesis of 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the trifluoromethyl group and the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced under suitable conditions using common reagents like halogens or nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to yield carboxylic acids and other by-products.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid
  • 1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidine-4-carboxylic acid

These compounds share structural similarities but differ in their functional groups and overall reactivity, making each unique in its applications and effects.

Properties

Molecular Formula

C12H14F3N3O3

Molecular Weight

305.25 g/mol

IUPAC Name

1-[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H14F3N3O3/c1-17-9(19)6-8(12(13,14)15)16-11(17)18-4-2-7(3-5-18)10(20)21/h6-7H,2-5H2,1H3,(H,20,21)

InChI Key

XNLJOCVQCFXEPA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1N2CCC(CC2)C(=O)O)C(F)(F)F

Origin of Product

United States

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